2-Amino-3-fluoropropanoic acid
CAS No.: 16652-37-2
Cat. No.: VC21540659
Molecular Formula: C3H6FNO2
Molecular Weight: 107.08 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 16652-37-2 |
---|---|
Molecular Formula | C3H6FNO2 |
Molecular Weight | 107.08 g/mol |
IUPAC Name | 2-amino-3-fluoropropanoic acid |
Standard InChI | InChI=1S/C3H6FNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7) |
Standard InChI Key | UYTSRQMXRROFPU-UHFFFAOYSA-N |
SMILES | C(C(C(=O)O)N)F |
Canonical SMILES | C(C(C(=O)O)N)F |
Chemical Structure and Properties
2-Amino-3-fluoropropanoic acid (C3H6FNO2) is a fluorinated amino acid derivative with a molecular weight of 107.08 g/mol . The compound features a carboxylic acid group, an amino group at the second carbon, and a fluorine atom at the third carbon position of the propanoic acid backbone . This structural arrangement creates a molecule with distinctive electronic and steric properties compared to natural amino acids.
Structural Characteristics
The basic structure of 2-Amino-3-fluoropropanoic acid consists of a three-carbon chain with specific functional groups. The amino group (-NH2) at the alpha position (C2) provides the characteristic amino acid functionality, while the fluorine substitution at the beta position (C3) creates the unique fluorinated nature of this compound . The carboxylic acid group at C1 completes the amino acid structure.
Physical and Chemical Properties
The physical and chemical properties of 2-Amino-3-fluoropropanoic acid derive from its functional groups and molecular structure. The presence of the fluorine atom significantly alters the electronic distribution within the molecule compared to alanine, potentially affecting its reactivity, stability, and biological interactions. Table 1 summarizes the key properties of this compound.
Table 1: Physical and Chemical Properties of 2-Amino-3-fluoropropanoic acid
Property | Value |
---|---|
Molecular Formula | C3H6FNO2 |
Molecular Weight | 107.08 g/mol |
Physical State | Solid (presumed) |
Chirality | Can exist in D, L, or DL forms |
Functional Groups | Carboxylic acid, amino, fluoro |
The presence of a fluorine atom in place of a hydrogen atom in the alanine structure creates distinct chemical behavior. Fluorine, being highly electronegative, alters the electron distribution within the molecule, potentially affecting properties such as pKa values, hydrogen bonding potential, and reactivity patterns.
Nomenclature and Identifiers
2-Amino-3-fluoropropanoic acid is known by several nomenclature systems and identifiers, enabling precise identification in chemical databases and scientific literature.
Systematic Names and Identifiers
The compound is characterized by specific identifiers that enable unambiguous reference in chemical databases and scientific communications. Table 2 presents the primary identifiers associated with 2-Amino-3-fluoropropanoic acid.
Table 2: Chemical Identifiers of 2-Amino-3-fluoropropanoic acid
Identifier Type | Value |
---|---|
IUPAC Name | 2-amino-3-fluoropropanoic acid |
CAS Registry Number | 16652-37-2 |
InChI | InChI=1S/C3H6FNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7) |
InChIKey | UYTSRQMXRROFPU-UHFFFAOYSA-N |
SMILES | C(C(C(=O)O)N)F |
PubChem CID | 37164 |
Synonym |
---|
3-Fluoro-DL-alanine |
3-Fluoroalanine |
BETA-FLUORO-DL-ALANINE |
b-Fluoro-DL-alanine |
H-beta-Fluoro-DL-Ala-OH |
Alanine, 3-fluoro- |
DL-Alanine, 3-fluoro- |
(+-)-3-Fluoroalanine |
These synonyms highlight the compound's relationship to alanine and emphasize the position of the fluorine substituent . The variations in nomenclature reflect different approaches to naming fluorinated amino acids, with some focusing on the amino acid base (alanine) and others on the systematic naming of the carbon chain.
Biological Significance and Applications
While the search results provide limited information on specific biological studies involving 2-Amino-3-fluoropropanoic acid, the compound's structure suggests potential applications in several areas of biological and pharmaceutical research.
Stereochemistry and Isomers
2-Amino-3-fluoropropanoic acid contains a stereogenic center at the alpha carbon (C2), leading to potential stereoisomers that may exhibit different biological properties.
Stereoisomers
The compound can exist in different stereochemical forms:
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L-form (S configuration) - potentially mimicking the natural L-alanine in biological systems
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D-form (R configuration) - the enantiomer of the L-form
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DL-form (racemic mixture) - containing equal amounts of both enantiomers
The search results indicate that 2-Amino-3-fluoropropanoic acid is often encountered as the DL-form (racemic mixture) , though specific stereoisomers may be isolated for particular research applications.
Structural Isomers
It is worth noting that 2-Amino-3-fluoropropanoic acid has structural isomers, including 3-amino-2-fluoropropanoic acid (also known as 2-fluoro-β-alanine) . These isomers differ in the relative positions of the amino and fluoro groups on the carbon chain, resulting in distinct chemical and biological properties.
Analytical Characterization
Analytical techniques for characterization of 2-Amino-3-fluoropropanoic acid typically include various spectroscopic and chromatographic methods.
Spectroscopic Analysis
Several spectroscopic techniques are valuable for characterizing 2-Amino-3-fluoropropanoic acid:
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Nuclear Magnetic Resonance (NMR) Spectroscopy - particularly useful for fluorinated compounds, as 19F NMR provides additional structural information
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Infrared (IR) Spectroscopy - identifying functional groups such as carboxylic acid, amino, and C-F bonds
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Mass Spectrometry (MS) - determining molecular weight and fragmentation patterns
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of 2-Amino-3-fluoropropanoic acid and separating stereoisomers:
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High-Performance Liquid Chromatography (HPLC) - especially useful for separating stereoisomers
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Gas Chromatography (GC) - typically requiring derivatization due to the polar nature of amino acids
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Thin-Layer Chromatography (TLC) - useful for reaction monitoring and preliminary purity assessment
These analytical methods provide complementary information about the identity, purity, and structural characteristics of 2-Amino-3-fluoropropanoic acid.
Comparative Analysis
Comparing 2-Amino-3-fluoropropanoic acid with related compounds provides insight into the effects of fluorine substitution on amino acid properties.
Comparison with Alanine
As a fluorinated analog of alanine, 2-Amino-3-fluoropropanoic acid differs from the natural amino acid primarily in the replacement of a hydrogen atom with fluorine at the beta position. This modification likely results in:
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Increased hydrophobicity
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Altered pKa values of the amino and carboxyl groups
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Modified hydrogen bonding patterns
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Different conformational preferences
These differences can significantly impact the behavior of the compound in biological systems, potentially altering interactions with enzymes, receptors, and other biomolecules.
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